2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is an organic compound that belongs to the class of boronic esters. It features a quinoline ring substituted with a methoxy group and a dioxaborolane moiety, making it a valuable intermediate in organic synthesis. The compound is primarily recognized for its applications in forming carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling, which is crucial in the synthesis of complex organic molecules.
This compound can be synthesized from commercially available starting materials, including 2-methoxyquinoline and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Research indicates its utility in various fields such as chemistry, biology, and materials science.
The synthesis of 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves a palladium-catalyzed reaction. The general synthetic route includes:
This method allows for the efficient formation of the desired boronic ester through cross-coupling reactions under inert conditions to prevent oxidation.
The molecular structure of 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline includes:
Property | Value |
---|---|
Molecular Formula | C17H22BNO4 |
Molecular Weight | 315.2 g/mol |
InChI Key | UDPLUNCAIPJIKT-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=N3)C=C2OCOC |
The compound can undergo several types of chemical reactions:
These reactions highlight the versatility of this compound in synthetic chemistry.
The mechanism of action for 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline primarily involves its role as an intermediate in organic synthesis:
The compound's efficacy in these reactions is influenced by factors such as the nature of the catalyst used and the reaction conditions applied .
The physical properties include:
Key chemical properties encompass:
These properties make it suitable for various applications in synthetic chemistry .
The applications of 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline are diverse and include:
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.: 33776-88-4
CAS No.:
CAS No.: 136033-39-1